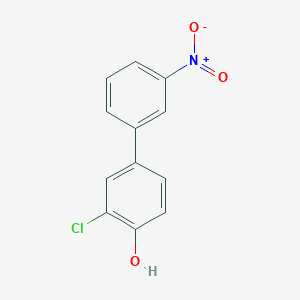2-Chloro-4-(3-nitrophenyl)phenol
CAS No.: 1261955-63-8
Cat. No.: VC11729006
Molecular Formula: C12H8ClNO3
Molecular Weight: 249.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261955-63-8 |
|---|---|
| Molecular Formula | C12H8ClNO3 |
| Molecular Weight | 249.65 g/mol |
| IUPAC Name | 2-chloro-4-(3-nitrophenyl)phenol |
| Standard InChI | InChI=1S/C12H8ClNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H |
| Standard InChI Key | CVMCAOUSKRNEJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 2-chloro-4-(3-nitrophenyl)phenol consists of a phenol ring substituted at C2 with chlorine and at C4 with a nitro-substituted phenyl group. This configuration introduces significant steric and electronic effects, influencing reactivity and stability. Key molecular parameters inferred from analogs include:
The nitro group at the meta position of the phenyl substituent likely enhances electrophilic substitution resistance compared to para-nitro analogs, while the chlorine atom contributes to increased hydrophobicity .
Synthetic Methodologies
Direct Chlorination and Nitration Pathways
The synthesis of chloronitrophenols typically involves sequential halogenation and nitration steps. For 2-chloro-4-nitrophenol, a green chemistry approach employs N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile at 20–25°C, yielding 98.5% purity . Adapting this method, 2-chloro-4-(3-nitrophenyl)phenol could theoretically be synthesized via:
-
Friedel-Crafts Acylation: Introducing a pre-nitrated phenyl group to phenol under acidic conditions.
-
Ullmann Coupling: Cross-coupling a 3-nitrophenyl iodide with 2-chlorophenol using a copper catalyst.
Reaction conditions would require precise temperature control (0–5°C) to mitigate exothermic side reactions, analogous to industrial protocols for related compounds .
Physicochemical Properties
Solubility and Stability
Chloronitrophenols generally exhibit low water solubility (<1 g/L at 25°C) due to hydrophobic Cl and NO₂ groups . In 2-chloro-4-(3-nitrophenyl)phenol, the extended aromatic system may further reduce solubility, favoring organic solvents like dichloromethane or acetonitrile. Stability under ambient conditions is likely compromised by photolytic degradation, a common trait in nitroaromatics .
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks include O–H stretch (~3300 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .
-
NMR: The aromatic region (δ 6.5–8.5 ppm) would display complex splitting patterns due to substituent effects.
Environmental Degradation and Bioremediation
Microbial Pathways
Pseudomonas sp. JHN degrades 4-chloro-3-nitrophenol via 4-chlororesorcinol, releasing Cl⁻ and NO₂⁻ stoichiometrically . For 2-chloro-4-(3-nitrophenyl)phenol, analogous pathways may involve:
-
Monooxygenase Activity: Hydroxylation at the nitro-substituted phenyl ring.
-
Ring Cleavage: Catalyzed by dioxygenases, yielding aliphatic intermediates.
Biodegradation efficiency would depend on substituent positions, with meta-nitro groups posing greater steric challenges than para configurations .
Industrial and Research Applications
Chemical Intermediates
Chloronitrophenols serve as precursors to dyes, agrochemicals, and pharmaceuticals. The biphenyl structure of 2-chloro-4-(3-nitrophenyl)phenol could enable applications in:
-
Ligand Design: Coordinating transition metals in catalysis.
-
Polymer Additives: Enhancing UV stability through nitro group electron withdrawal.
Environmental Monitoring
As a potential pollutant, its detection in soil and water would leverage GC-MS or HPLC-UV, with limits of quantification extrapolated from analogs (~0.1 ppm) .
Toxicological Considerations
While toxicity data for 2-chloro-4-(3-nitrophenyl)phenol are unavailable, structural analogs exhibit moderate ecotoxicity (LC₅₀ ~10–50 mg/L in Daphnia magna) . The compound’s persistence in anaerobic environments warrants caution, as reductive dechlorination could yield more toxic metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume